Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide
Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds pivotal in the study of protein structure and function.[1][2] Renowned for their high specificity and rapid reaction with the thiol group of cysteine residues, they form the cornerstone of the Substituted Cysteine Accessibility Method (SCAM).[1] This technique combines site-directed mutagenesis with chemical modification to provide invaluable insights into protein topology, the architecture of ion channels, and the dynamic conformational changes that govern protein function.[1][3] The versatility of MTS reagents is enhanced by the ability to synthesize derivatives with various functional groups, introducing different charges, sizes, or fluorescent labels to specific protein sites.[1]
It is critical to distinguish these sulfhydryl-reactive compounds from the similarly abbreviated MTS tetrazolium salt, which is used in colorimetric assays for measuring cell proliferation.[1] This guide focuses exclusively on methanethiosulfonate reagents and their application in biochemical and biophysical research.
Core Chemical Properties and Reactivity
MTS reagents are defined by the methanethiosulfonate group (-S-SO2-CH3).[1] Their utility lies in a specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues, a process known as alkanethiolation, which results in the formation of a disulfide bond.[1]
Reaction Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of an ionized thiol (thiolate) on the sulfur atom of the MTS reagent. This attack displaces the methanesulfinate (B1228633) leaving group, forming a stable mixed disulfide bond between the reagent and the cysteine residue.[1] The reaction is highly specific for thiolates, which are more prevalent in aqueous environments at physiological pH.[1]
The intrinsic reactivity of MTS reagents with thiols is remarkably high, with second-order rate constants on the order of 10^5 M⁻¹s⁻¹.[1][2] This allows for the complete modification of accessible cysteines within seconds, often using micromolar concentrations of the reagent.[2] A significant advantage of this chemistry is its reversibility; the disulfide bond can be cleaved by the addition of reducing agents like dithiothreitol (B142953) (DTT).[1][4]
Quantitative Data: Physicochemical Properties
The properties of the parent compound, S-Methyl methanethiosulfonate (MMTS), are foundational to understanding the broader class of MTS reagents.
| Property | Value | Source(s) |
| Chemical Formula | C2H6O2S2 | [5][6][7] |
| Molecular Weight | 126.20 g/mol | [5][6][8] |
| Appearance | Colorless to pale yellow liquid | [5][8][9] |
| Odor | Pungent, sulfurous, stench | [8][9][10] |
| Density | 1.337 g/mL at 25 °C | [5][9][11] |
| Boiling Point | 69-71 °C at 0.4 mmHg | [5][11] |
| Refractive Index | n20/D 1.513 | [5][9][11] |
| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol, Ethanol | [6][8][9][10] |
| Storage Conditions | Store at -20°C, desiccated, under inert atmosphere.[2][3][6][12] | Hygroscopic and hydrolyzes in water.[2][3] |
| Flash Point | 87 °C (188 °F) | [9][10] |
Commonly Used MTS Reagents in Research
A variety of MTS derivatives have been synthesized to probe different aspects of protein structure. Their charge and membrane permeability are key determinants of their application.
| Reagent | Full Name | Charge (Physiological pH) | Membrane Permeability | Key Characteristics & Applications |
| MMTS | S-Methyl methanethiosulfonate | Neutral | Permeant | Small, uncharged reagent used to block cysteines and study enzyme activation.[2][13] Its small size allows it to access buried cysteines.[14] |
| MTSEA | 2-Aminoethyl methanethiosulfonate | Positive | Partially Permeant | Can modify membrane proteins from the "wrong side" of the membrane, albeit at a slower rate.[2][3] Used in SCAM to study ion channel structure.[3] |
| MTSET | [2-(Trimethylammonium)ethyl] methanethiosulfonate | Positive | Impermeant | Membrane impermeant, used to probe extracellular or externally accessible cysteine residues.[2][3] Reacts ~2.5 times faster than MTSEA.[2] |
| MTSES | Sodium (2-sulfonatoethyl) methanethiosulfonate | Negative | Impermeant | Membrane impermeant, used to probe extracellular domains by introducing a negative charge.[2][3] Reacts ~10 times slower than MTSET.[2] |
Experimental Protocols
Protocol: Substituted Cysteine Accessibility Mapping (SCAM) of an Ion Channel in Xenopus Oocytes
This protocol outlines a typical SCAM experiment using two-electrode voltage clamp (TEVC) electrophysiology to assess the accessibility of an engineered cysteine residue in an ion channel expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the cysteine-mutant ion channel of interest.
-
Inject a separate batch of oocytes with wild-type channel cRNA to serve as a control.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for protein expression on the plasma membrane.[1]
2. Electrophysiological Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96 buffer).
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl.[1]
-
Clamp the oocyte at a holding potential where the channel is typically closed (e.g., -80 mV).[1]
3. Baseline Current Measurement:
-
Apply a voltage protocol designed to open the ion channel. If the channel is ligand-gated, perfuse with a solution containing a specific agonist to elicit a current.
-
Record the peak or steady-state current as the baseline (I_before).[1]
-
Wash out the agonist (if applicable) and allow the current to return to the pre-stimulation level.
4. MTS Reagent Application:
-
Prepare a fresh working solution of the desired MTS reagent in the recording solution immediately before use.[2][3] Typical concentrations are 0.5-2.5 mM for MTSEA and MTSET, and 1-10 mM for MTSES.[1][2]
-
Perfuse the oocyte with the MTS reagent solution for a defined period (e.g., 30 seconds to 5 minutes).[1][2] The duration depends on the reagent's reactivity and the accessibility of the cysteine.
5. Post-Modification Current Measurement:
-
Thoroughly wash out the MTS reagent by perfusing with the standard recording solution for several minutes.[1]
-
Re-apply the same voltage protocol and/or agonist stimulation used for the baseline measurement.
-
Record the new peak or steady-state current as the post-modification current (I_after).[1]
6. Data Analysis:
-
Calculate the percent change in current: % Change = [(I_after - I_before) / I_before] * 100.
-
A significant and irreversible change in current (either potentiation or inhibition) indicates that the cysteine residue is accessible to the MTS reagent and its modification alters channel function.[1]
-
No change suggests the residue is either not accessible from the side of application or its modification has no functional effect.[1][15]
7. Reversibility Confirmation (Optional):
-
To confirm that the observed effect is due to the specific formation of a disulfide bond, perfuse the oocyte with a solution containing a reducing agent, such as 10-20 mM DTT.[1]
-
A return of the current to the baseline level confirms the reversible nature of the MTS modification.[1]
Visualizations
Diagrams of Core Concepts
Caption: General reaction mechanism of an MTS reagent with a protein thiol group.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. researchgate.net [researchgate.net]
- 5. S-Methyl methanethiosulfonate 97 2949-92-0 [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. Methyl Methanethiosulfonate | CAS#:2949-92-0 | Chemsrc [chemsrc.com]
- 8. S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]
- 10. methyl methane thiosulfonate, 2949-92-0 [thegoodscentscompany.com]
- 11. 甲基硫代磺酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Pierce™ MMTS (methyl methanethiosulfonate) 200 mg | Contact Us | Thermo Scientific™ [thermofisher.com]
- 14. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
